molecular formula C10H6BrNO2S B7740003 (5E)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B7740003
M. Wt: 284.13 g/mol
InChI Key: WOJYBXTWFNRUTA-VMPITWQZSA-N
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Description

(5E)-5-[(4-Bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound based on the privileged thiazolidine-2,4-dione (TZD) scaffold, a structure of significant interest in medicinal chemistry . This specific benzylidene derivative is primarily investigated for its potential as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist . Activation of PPAR-γ is a established mechanism for enhancing insulin sensitivity, making TZD-based compounds valuable tools for researching novel treatments for Type 2 diabetes . The molecular architecture of this compound, featuring the 4-bromobenzylidene group at the C5 position, is characteristic of synthetic ligands designed to bind the PPAR-γ ligand-binding domain, thereby modulating gene transcription involved in glucose and lipid metabolism . Beyond metabolic research, the TZD core is recognized for its broad pharmacological profile. Derivatives have demonstrated substantial promise in antimicrobial research, showing activity against a range of bacterial and fungal pathogens . This makes this compound a versatile intermediate for developing new anti-infective agents. Its well-defined structure serves as an excellent starting point for further synthetic modification in structure-activity relationship (SAR) studies, allowing researchers to explore and optimize potency and selectivity for various therapeutic targets .

Properties

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJYBXTWFNRUTA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-bromobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.

Scientific Research Applications

(5E)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit structural diversity, primarily through modifications at the C3 and C5 positions. Below is a comparative analysis of (5E)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione with structurally related compounds, focusing on substituent effects, biological activities, and synthetic methodologies.

Structural and Functional Group Comparisons

Compound Name Key Substituents Biological Activity Key Findings Reference ID
This compound C5: 4-bromophenyl; C3: H Anticancer, antimicrobial Exhibits activity against fungal strains (e.g., Cryptococcus neoformans) and Gram-negative bacteria; structural similarity to pioglitazone impurities .
L-173: (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-oxoethyl)-TZD C5: 4-chlorophenyl; C3: 2-oxoethyl Antifungal, anticancer Shows pH-dependent solubility; complexes with cyclodextrins enhance membrane penetration. Antifungal activity linked to chloro substitution .
Compound 52: 5-[(4-Bromophenyl)methylidene]-imidazo[1,2-b][1,3,4]thiadiazole-TZD C5: 4-bromophenyl; fused imidazo-thiadiazole Antimicrobial MIC values: 6.25 µg/mL against C. neoformans; enhanced activity due to bromophenyl and heterocyclic fusion .
(5E)-5-[(2-Hydroxyphenyl)methylidene]-TZD C5: 2-hydroxyphenyl N/A Structural studies highlight hydrogen-bonding potential via phenolic -OH group; no explicit activity data reported .
3-Ethyl-5-(4-isopropylbenzylidene)-TZD C5: 4-isopropylphenyl; C3: ethyl N/A Demonstrates the impact of bulky C3 substituents on crystallinity and solubility; synthesized via Knoevenagel condensation .

Key Research Findings and Implications

  • Halogen Effects : Bromine at C5 improves antimicrobial activity over chlorine due to higher electronegativity and steric bulk, enhancing target interaction .
  • C3 Modifications: Bulky substituents (e.g., diisopropylaminoethyl) at C3 improve pharmacokinetic profiles but may reduce intrinsic activity .
  • Solubility Challenges : Bromophenyl derivatives face solubility limitations; cyclodextrin complexation or prodrug strategies are recommended for formulation .

Biological Activity

(5E)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione family, notable for its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6BrNO2SC_{10}H_{6}BrNO_{2}S with a molecular weight of approximately 284.13 g/mol. The compound features a thiazolidine ring structure with a bromophenyl substituent that enhances its chemical reactivity and biological activity .

Biological Activity Overview

Research indicates that compounds in the thiazolidine-2,4-dione class exhibit diverse biological activities, including:

  • Antioxidant Activity : The presence of the bromophenyl group contributes to the antioxidant properties of this compound, which may help in mitigating oxidative stress .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, particularly through the release of cytochrome c and activation of caspases .

Antioxidant Activity

A study demonstrated that derivatives of thiazolidine-2,4-diones possess significant antioxidant capabilities. The brominated structure specifically was noted to enhance these properties compared to non-brominated analogs .

Anticancer Studies

Research involving this compound has shown promising results in various cancer cell lines:

  • MCF-7 Cells : This breast cancer cell line exhibited notable sensitivity to the compound, leading to increased apoptosis rates when treated with specific concentrations .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.97 ± 0.1Induces apoptosis
Reference Drug (Ellipticine)MCF-7Similar behavior observedDNA damage induction

Comparative Analysis with Related Compounds

The following table compares this compound with other thiazolidine derivatives regarding their structural features and biological activities:

Compound NameKey Structural FeatureNotable Activity
This compound4-Bromophenyl groupAntioxidant
(5E)-5-(3-bromophenyl)methylidene-1,3-thiazolidine-2,4-dione3-Bromophenyl groupAntioxidant
(5E)-5-(methoxybenzylidene)-1,3-thiazolidine-2,4-dioneMethoxy groupStrong antioxidant
(5Z)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dionePyrrole ringPotential anticancer

This comparative analysis highlights the unique properties of this compound and its potential applications in medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for (5E)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione?

The synthesis typically involves multi-step reactions, starting with the condensation of 4-bromobenzaldehyde with thiazolidine-2,4-dione under acidic or basic conditions. Key steps include:

  • Knoevenagel condensation : Catalyzed by piperidine or ammonium acetate in ethanol or toluene under reflux (70–90°C, 6–12 hours) to form the methylidene linkage .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde to thiazolidinedione) and solvent polarity improves efficiency .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or structural impurities. Methodological approaches include:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7 for anticancer activity) with standardized protocols .
  • Impurity profiling : Use HPLC-MS to quantify byproducts (e.g., unreacted starting materials) that may interfere with bioactivity .
  • Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to purported targets like PPAR-γ .

Basic: What spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm the (E)-configuration of the methylidene group (δ 7.8–8.2 ppm for vinyl proton) and aromatic bromine substitution .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 323.94 (C10_{10}H6_{6}BrNO2_{2}S+^+) .
  • FT-IR : Peaks at 1720 cm1^{-1} (C=O stretch) and 690 cm1^{-1} (C-Br stretch) confirm functional groups .

Advanced: How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Molecular docking : Screen derivatives against PPAR-γ or antimicrobial targets (e.g., Staphylococcus aureus FabI) to prioritize substitutions at the 4-bromophenyl or thiazolidinedione positions .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values) with IC50_{50} data to predict optimal substituents .
  • MD simulations : Assess binding stability in physiological conditions (e.g., 100 ns trajectories in explicit solvent) to refine pharmacokinetic properties .

Basic: What biological activities have been reported for this compound?

  • Anticancer : IC50_{50} values of 12–25 µM in breast (MDA-MB-231) and colon (HCT-116) cancer models via apoptosis induction .
  • Antimicrobial : MIC of 8 µg/mL against E. coli and C. albicans due to membrane disruption .
  • Anti-inflammatory : 60% inhibition of TNF-α in RAW 264.7 macrophages at 50 µM .

Advanced: What strategies mitigate low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO:PBS (1:9) with sonication to maintain colloidal stability .
  • Prodrug design : Introduce phosphate or PEG groups at the thiazolidinedione nitrogen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .

Basic: How is the (E)-isomer confirmed during synthesis?

  • NOESY NMR : Absence of nuclear Overhauser effect between the methylidene proton and adjacent aromatic protons confirms the trans configuration .
  • X-ray crystallography : Unit cell parameters (e.g., space group P21_1/c) and dihedral angles (>150° between aryl and thiazolidinedione planes) .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix interference : Serum proteins and lipids require SPE cleanup (C18 cartridges, 80% methanol eluent) before LC-MS/MS analysis .
  • Low sensitivity : Derivatize with dansyl chloride to enhance UV detection (λ = 330 nm) or use MRM transitions (m/z 324 → 214) for MS .

Basic: What are the stability considerations for long-term storage?

  • Light sensitivity : Store in amber vials at -20°C; degradation half-life extends from 30 days (room temperature) to >1 year .
  • Hydrolytic stability : Avoid aqueous buffers at pH >8, which cleave the methylidene linkage .

Advanced: How can crystallographic data resolve ambiguities in tautomeric forms?

  • High-resolution XRD : Refine occupancy factors to distinguish between thiazolidinedione enol-keto tautomers (e.g., O1–C2 bond lengths: 1.23 Å for keto vs. 1.32 Å for enol) .
  • DFT calculations : Compare experimental vs. computed IR/Raman spectra to validate dominant tautomers .

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